molecular formula C7H15ClFNO B6276907 1-(2-fluoroethyl)piperidin-4-ol hydrochloride CAS No. 2763779-24-2

1-(2-fluoroethyl)piperidin-4-ol hydrochloride

Cat. No.: B6276907
CAS No.: 2763779-24-2
M. Wt: 183.65 g/mol
InChI Key: PMCYEFIZAOZBBG-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C7H14FNO·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine derivatives with fluoroethylating agents. One common synthetic route includes the reaction of piperidin-4-ol with 2-fluoroethyl bromide under basic conditions to yield 1-(2-fluoroethyl)piperidin-4-ol, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2-Fluoroethyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to remove the fluoroethyl group, yielding piperidin-4-ol.

    Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include ketones, alcohols, and substituted piperidines .

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets in biological systems. The fluoroethyl group can enhance the compound’s ability to cross biological membranes, allowing it to reach its target sites more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(2-Fluoroethyl)piperidin-4-ol hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidin-4-ol: Lacks the fluoroethyl group, resulting in different chemical and biological properties.

    1-(2-Chloroethyl)piperidin-4-ol: Similar structure but with a chloroethyl group instead of a fluoroethyl group, leading to different reactivity and biological activity.

    1-(2-Bromoethyl)piperidin-4-ol:

The presence of the fluoroethyl group in this compound imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity .

Properties

CAS No.

2763779-24-2

Molecular Formula

C7H15ClFNO

Molecular Weight

183.65 g/mol

IUPAC Name

1-(2-fluoroethyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C7H14FNO.ClH/c8-3-6-9-4-1-7(10)2-5-9;/h7,10H,1-6H2;1H

InChI Key

PMCYEFIZAOZBBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CCF.Cl

Purity

95

Origin of Product

United States

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